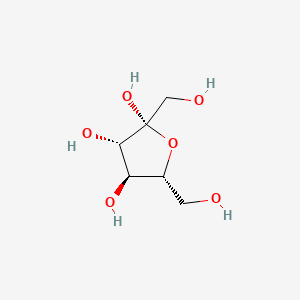

beta-D-fructose

Beschreibung

Structural Significance within Monosaccharide Isomerism and Tautomeric Equilibria

The structural diversity of monosaccharides, like fructose (B13574), is rooted in isomerism. Fructose and glucose are structural isomers, differing in the placement of their carbonyl group. solubilityofthings.com Within the fructose family, the cyclic forms (pyranose and furanose) are diastereomers of the open-chain form. solubilityofthings.com The α and β anomers of both fructofuranose and fructopyranose are specific types of diastereomers known as anomers, differing only in the configuration at the anomeric carbon (C2 for ketoses). numberanalytics.comlkouniv.ac.in

In aqueous solution, these isomers are not static but exist in a dynamic equilibrium through a process called mutarotation. unina.itlibretexts.org This involves the ring opening to the linear keto form, followed by re-closure to form either the α or β anomer of the pyranose or furanose ring. lkouniv.ac.inpressbooks.pub The distribution of these tautomers is influenced by factors such as solvent and temperature. wikipedia.orgatamanchemicals.com

Conformational Dynamics of the Furanose Ring System

Preferred Furanose Ring Conformations (e.g., ³T₂, ₃T⁴)

The conformation of a furanose ring can be described using a two-state model, often analyzed through NMR spectroscopy and computational methods like Density Functional Theory (DFT). researchgate.netacs.org The pseudorotational itinerary describes a continuous path of conformations, with specific envelope (E) and twist (T) forms representing energy minima. For instance, conformations like ¹T₂ and ³T₄ are specific twist conformations that may be preferred depending on the substitution pattern and electronic effects within the ring. eui.eunih.gov The notation, such as ³T₂, indicates that atoms C3 and C2 are displaced on opposite sides of the mean plane defined by the other three ring atoms.

Influence of Substituents on Ring Pucker

The puckering of the furanose ring is significantly influenced by its substituents. niscpr.res.in Several factors dictate the preferred conformation:

Steric Interactions: Unfavorable interactions between bulky or similarly oriented substituents can destabilize certain conformations. For example, 1,3-pseudodiaxial interactions and the ecliptic (eclipsed) orientation of vicinal substituents are energetically unfavorable. researchgate.neteui.eu

Electronic Effects: The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation, plays a role in stabilizing certain conformations. numberanalytics.comeui.eu The presence of electronegative substituents, such as fluorine, can profoundly influence the sugar pucker. nih.govglenresearch.com

Hydrogen Bonding: Intramolecular hydrogen bonding can also influence the conformational preferences of the furanose ring. uoc.gr

The interplay of these factors determines the distribution of conformers in the pseudorotational pathway. niscpr.res.in

Anomeric Configuration and Stereochemical Implications

The anomeric carbon (C2 in fructose) is a key stereocenter created upon cyclization. numberanalytics.com The orientation of the hydroxyl group at this carbon defines the anomer as either α or β. numberanalytics.com

α-D-fructofuranose: The anomeric hydroxyl group is trans to the CH₂OH substituent at C5. algoreducation.com

β-D-fructofuranose: The anomeric hydroxyl group is cis to the CH₂OH substituent at C5. algoreducation.comstudysmarter.co.uk

Interconversion with Other Fructose Isomers and Anomers in Solution

In solution, β-D-fructofuranose is part of a complex equilibrium mixture of five fructose tautomers. wikipedia.orgatamanchemicals.com The process of interconversion between these forms is called mutarotation and proceeds through the open-chain keto form. libretexts.orgpressbooks.pub The rate of this interconversion is influenced by temperature, pH, and solvent. wikipedia.orgnih.govnih.gov

At equilibrium in water at 20°C, the approximate distribution of fructose tautomers is as follows:

| Tautomer | Percentage in D₂O at 20°C |

| β-D-fructopyranose | 68.2% abo.fi |

| β-D-fructofuranose | 22.4% abo.fi |

| α-D-fructofuranose | 6.2% abo.fi |

| α-D-fructopyranose | 2.7% abo.fi |

| keto-D-fructose | 0.5% abo.fi |

This table presents the equilibrium distribution of D-fructose tautomers in a D₂O solution at 20°C, as determined by NMR studies. nih.govabo.fi

The proportion of the furanose forms tends to increase with rising temperature. researchgate.net For example, studies have shown that in pure methanol, the furanoid forms of D-fructose can account for around 40% at 25°C, compared to about 25% in water. researchgate.net The mutarotation of β-pyranose to the furanose tautomers in D₂O has been found to have an activation energy of 62.6 kJ·mol⁻¹. nih.gov This dynamic equilibrium is a fundamental characteristic of fructose chemistry in solution. unina.it

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859011 | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

778 mg/mL at 20 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-23-5, 53188-23-1, 57-48-7 | |

| Record name | β-D-Fructofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-d-Fructofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-fructose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D.-FRUCTOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B986VTP17J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Structural Elucidation of β D Fructofuranose Systems

Crystallographic Analysis of β-D-Fructofuranose and Its Complexes

Crystallographic techniques, particularly X-ray diffraction, have been instrumental in determining the precise atomic coordinates of β-D-fructofuranose in various chemical environments.

X-ray Diffraction Studies of Anomeric and Derivative Structures

X-ray diffraction analysis provides definitive evidence for the stereochemistry and conformation of β-D-fructofuranose and its derivatives in the crystalline state. A notable example is the crystal structure determination of β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactopyranoside. jst.go.jpresearchgate.netresearchgate.net The crystal of this derivative was found to belong to the space group P2₁, with specific cell parameters determined. jst.go.jp The structure was solved using direct methods and refined to a final R-value of 0.0529, confirming the molecular connectivity and stereochemical arrangement of the atoms. jst.go.jp

Co-crystallization Studies with Enzymes and Binding Proteins

To understand the molecular basis of substrate recognition and catalysis, β-D-fructofuranose and its analogs are often co-crystallized with enzymes and other proteins. These studies reveal the specific interactions that govern binding and enzymatic activity.

Fructose-1,6-bisphosphatase: The enzyme human muscle fructose-1,6-bisphosphatase, crucial for gluconeogenesis, has been crystallized. nih.gov Its complex with fructose (B13574) 2,6-bisphosphate, AMP, and Zn²⁺ has been resolved at 2.0 Å resolution, providing detailed insights into the synergistic inhibition mechanism. nih.gov

β-fructofuranosidase complexes: The crystal structure of β-fructofuranosidase from Bifidobacterium longum has been solved at a resolution of 1.8 Å, both in its apo form and in a complex with fructose. nih.gov This revealed a highly conserved binding site responsible for tight fructose binding. nih.gov Similarly, the structure of β-fructofuranosidase from Xanthophyllomyces dendrorhous shows a bimodular arrangement with a catalytic β-propeller domain and a β-sandwich domain. nih.gov Co-crystallization with substrates has identified at least four binding subsites within the active site. nih.gov Studies on the enzyme from Aspergillus kawachii revealed that fructose can bind to both subsites -1 and +1. tandfonline.com Furthermore, the structure of β-fructofuranosidase from Schwanniomyces occidentalis complexed with fructosyl-erythritol has been determined at 1.88 Å resolution. rcsb.org

Conformational Analysis in the Solid State

The solid-state conformation of β-D-fructofuranose is not limited to its monomeric form. In dianhydrides, which are dimers of fructose, complex conformational arrangements are observed. For instance, di-β-D-fructopyranose-1,2':2,1'-dianhydride exhibits a boat or skew-boat conformation in the central 1,4-dioxane ring, a feature that is present in both the solid state and in solution. nih.gov This conformation is influenced by the anomeric and exo-anomeric effects at the spiroketal centers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of β-D-fructofuranose in solution, providing information that is complementary to solid-state crystallographic data.

Conformational Assignment and Ring Dynamics via Advanced NMR Techniques

Advanced NMR techniques are employed to assign the complex spectra of β-D-fructofuranose and to study the conformational dynamics of the furanose ring.

¹H NMR for derivatives: The conformation of the furanose ring in β-D-ribofuranoside derivatives has been studied using ¹H NMR. The coupling constants between vicinal protons, such as J₁,₂ and J₃,₄ being close to zero, are indicative of specific ring conformations like the E₀-like conformation. nih.gov

¹³C, ¹H, and ¹⁷O NMR for reaction intermediates: A combination of ¹³C, ¹H, and even ¹⁷O NMR is used to identify and characterize transient intermediates in reactions involving fructose. researchgate.netnih.gov For instance, in the acid-catalyzed conversion of fructose to 5-(hydroxymethyl)-2-furaldehyde (HMF), in situ NMR studies have identified various intermediates. researchgate.net ¹⁷O NMR, although challenged by the low natural abundance of the isotope, provides direct information about the oxygen-containing functional groups involved in these transformations. nih.gov

Quantitative Analysis of Anomeric and Ring Form Equilibria in Solution

In solution, D-fructose exists as a complex equilibrium mixture of five tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form. nih.govresearchgate.net NMR spectroscopy is the primary method for quantifying the distribution of these forms.

At 20°C in D₂O, the equilibrium distribution has been determined to be approximately:

Enzymatic Transformations and Biochemical Pathways Involving β D Fructofuranose

β-Fructofuranosidase (Invertase) Mechanistic Studies

β-Fructofuranosidase (EC 3.2.1.26), commonly known as invertase, is a pivotal enzyme that catalyzes the hydrolysis of the terminal non-reducing β-D-fructofuranoside residues in various substrates. megazyme.com Its name originates from the inversion of the optical rotation of a sucrose (B13894) solution as it is hydrolyzed into an equimolar mixture of glucose and fructose (B13574), termed "invert sugar". researchgate.netresearchgate.net Beyond its hydrolytic role, this enzyme is a versatile biocatalyst capable of synthesizing valuable oligosaccharides through transfructosylation.

β-Fructofuranosidases exhibit broad substrate specificity, acting on a range of β-D-fructofuranosides. The primary substrate in nature is sucrose, but the enzyme can also efficiently hydrolyze fructooligosaccharides (FOS) and other related sugars. nih.govresearchgate.net For instance, enzymes from yeasts like Rhodotorula dairenensis and Schwanniomyces occidentalis have been shown to hydrolyze sucrose, 1-kestose (B104855), nystose, raffinose (B1225341), and inulin (B196767). nih.govresearchgate.netoup.com

The catalytic efficiency, however, varies significantly depending on the substrate. The enzyme from R. dairenensis hydrolyzes sucrose approximately 34 times more efficiently than it does 1-kestose. oup.com Similarly, the β-fructofuranosidase from Xanthophyllomyces dendrorhous hydrolyzes sucrose about 4.2 times more efficiently than 1-kestose. nih.gov This differential activity is a reflection of the precise architecture of the enzyme's active site, which accommodates the terminal fructofuranosyl moiety of the substrate. While sucrose is typically the preferred substrate, the ability to hydrolyze larger oligosaccharides like 1-kestose and raffinose is a key characteristic of these enzymes. nih.govoup.comnih.gov

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Sucrose | 1.2 | 1040 | 866.7 |

| 1-Kestose | 11.0 | 280 | 25.5 |

In addition to hydrolysis, where water acts as the acceptor for the fructosyl group, β-fructofuranosidases can catalyze transfructosylation reactions. nih.govnih.gov In this process, a fructosyl moiety is transferred from a donor substrate (like sucrose) to an acceptor molecule other than water. nih.gov When another sugar molecule acts as the acceptor, the result is the synthesis of fructooligosaccharides (FOS). nih.govfrontiersin.org This transfructosylating activity is highly dependent on the substrate concentration; hydrolysis is the dominant reaction at low sucrose concentrations, while transfructosylation is favored at high concentrations (above 20%). mdpi.com

The type of FOS produced depends on the enzyme source. For example, the enzyme from Aspergillus japonicus can yield a product containing nearly 30% (w/v) FOS. nih.gov Some enzymes primarily produce 1-kestose, while others, like the one from R. dairenensis, can generate a variety of FOS, including 6-kestose (B12071499) and neokestose, by forming both β-(2→1) and β-(2→6) linkages. oup.com This makes β-fructofuranosidases valuable tools for the industrial production of prebiotics. nih.govnih.gov The reaction involves the formation of a covalent enzyme-fructose intermediate, which can then be attacked by water (hydrolysis) or a sugar acceptor (transfructosylation). scispace.com

The three-dimensional structures of several β-fructofuranosidases, which belong to the glycoside hydrolase family 32 (GH32), have been determined, revealing key features of their catalytic mechanism. researchgate.netnih.gov These enzymes typically exhibit a bimodular structure consisting of a catalytic domain and a β-sandwich domain. researchgate.netnih.govglicoenz.orgresearchgate.net The catalytic domain is folded into a five-bladed β-propeller structure that creates a deep, funnel-shaped active site. researchgate.netproteopedia.org

Within this active site, a trio of conserved acidic residues is essential for catalysis. researchgate.netukm.my The catalytic mechanism is a double-displacement reaction. ukm.my An aspartate residue acts as the nucleophile, attacking the anomeric carbon of the fructose moiety in the substrate. Simultaneously, a glutamate (B1630785) residue functions as a general acid/base catalyst, protonating the glycosidic oxygen to facilitate the departure of the glucose molecule. ukm.my This process forms a covalent fructosyl-enzyme intermediate. ukm.my A third acidic residue (aspartate) helps to stabilize the transition state. ukm.my In the second step, the intermediate is attacked by a water molecule (for hydrolysis) or another acceptor (for transfructosylation), releasing the fructose unit and regenerating the free enzyme. ukm.my The precise positioning of the substrate within the active site, guided by conserved residues, determines the enzyme's specificity and dual functionality. nih.govresearchgate.net

Many microbial β-fructofuranosidases are glycoproteins, meaning they have carbohydrate chains (glycans) attached to their protein structure through a process called N-glycosylation. nih.govnih.gov These glycan modifications are not merely decorative but play crucial structural and functional roles. For the β-fructofuranosidase from Xanthophyllomyces dendrorhous, which is heavily glycosylated, N-linked glycans are essential for the formation of its active dimeric structure. nih.govglicoenz.orgcrossref.org

Structural analysis has shown that specific N-glycans located at the interface between the two subunits mediate the dimerization process. nih.gov This interaction significantly increases the contact surface area between the monomers, thereby stabilizing the dimeric complex. nih.gov The removal or alteration of these critical glycosylation sites can prevent proper oligomerization, which may be deleterious to protein folding and subsequent secretion. nih.gov Therefore, N-glycosylation is a key factor in achieving the correct quaternary structure necessary for the enzyme's stability and full catalytic activity. nih.gov

Fructose-1,6-Bisphosphatase Catalytic Mechanism Studies

Fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11) is a key regulatory enzyme in gluconeogenesis, catalyzing the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate (B84403) (Pi). ebi.ac.ukacs.org This reaction is essentially the reverse of the step catalyzed by phosphofructokinase in glycolysis. wikipedia.org

The catalytic mechanism of FBPase is dependent on the presence of divalent metal cations, with Mg²⁺ or Mn²⁺ being preferred. acs.orgwikipedia.orgresearchgate.net The active site typically coordinates two or three metal ions that play distinct roles in catalysis. ebi.ac.ukacs.org One proposed mechanism involves a three-metal-ion-assisted catalysis. acs.orgresearchgate.net In this model, one metal ion (at site 1) coordinates with the 1-hydroxyl group of the product, fructose 6-phosphate, and is thought to stabilize the developing negative charge on the 1-oxygen atom during the reaction. acs.orgresearchgate.net A second metal ion (at site 2) coordinates a water molecule, which is further activated by nearby acidic residues (Asp74 and Glu98) to generate a hydroxide (B78521) anion. acs.org This hydroxide ion then acts as the nucleophile, attacking the phosphorus atom of the 1-phosphate group and displacing the fructose 6-phosphate product. acs.org The precise coordination of the substrate, metal ions, and water molecules within the active site ensures the high specificity and efficiency of the hydrolysis reaction. nih.gov

Isomerization Mechanisms of Fructose Phosphates (e.g., phosphohexose isomerase)

Phosphohexose isomerase (PHI), also known as phosphoglucose (B3042753) isomerase (PGI) or glucose-6-phosphate isomerase (EC 5.3.1.9), is a crucial enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (an aldose) to fructose-6-phosphate (B1210287) (a ketose). ebi.ac.ukfiveable.me This reaction is a key step in both glycolysis and gluconeogenesis, linking the two pathways. fiveable.meresearchgate.net

The reaction mechanism proceeds via general acid-base catalysis and involves multiple steps. proteopedia.orgnih.gov First, the enzyme binds the cyclic (pyranose) form of glucose-6-phosphate. An active site residue, possibly Lys518 or His388, acts as an acid catalyst to facilitate the opening of the sugar ring to its straight-chain form. ebi.ac.ukproteopedia.org Next, a conserved glutamate residue (Glu357) acts as a base, abstracting a proton from the C2 carbon of the glucose-6-phosphate. proteopedia.orgstackexchange.comnih.gov This leads to the formation of a planar cis-enediol intermediate. ebi.ac.uknih.govnih.gov The same glutamate residue then acts as an acid, donating a proton back to the C1 carbon of the intermediate. proteopedia.orgstackexchange.com This tautomerization step forms the straight-chain version of fructose-6-phosphate. Finally, the enzyme catalyzes the closure of the furanose ring to produce the final product, fructose-6-phosphate, which is then released. ebi.ac.ukproteopedia.org The entire process is reversible, with the direction of the reaction being dictated by the relative concentrations of the substrate and product. fiveable.me

Glycosyltransferase Reaction Mechanisms Involving Fructose Moieties

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated donor substrate to an acceptor molecule. wikipedia.org In the context of β-D-fructofuranose, fructosyltransferases (FTases) are the key enzymes responsible for synthesizing fructose-containing oligo- and polysaccharides, known as fructans. These enzymes belong to the glycoside hydrolase family 68 (GH68) and GH32 and typically utilize sucrose as the primary donor of the fructosyl group.

The general mechanism involves the cleavage of the glycosidic bond between glucose and fructose in a sucrose molecule. The liberated fructosyl residue, which is in the β-D-fructofuranose form, is then transferred to an acceptor molecule. The nature of the acceptor dictates the product of the reaction. If the acceptor is water, the reaction is a simple hydrolysis, resulting in free fructose and glucose. However, in the primary function of FTases, the acceptor is another carbohydrate, leading to the elongation of a fructan chain. mdpi.complos.org

The catalytic mechanism of many fructosyltransferases, such as levansucrase, proceeds via a two-step, double-displacement reaction, which is characteristic of retaining glycosyltransferases. This process involves the formation of a covalent fructosyl-enzyme intermediate. nih.gov

Step 1 (Fructosylation): A nucleophilic residue in the enzyme's active site (e.g., the carboxylate of an aspartate or glutamate residue) attacks the anomeric carbon (C-2) of the fructose moiety in sucrose. This results in the breaking of the glycosidic bond, the release of glucose, and the formation of a covalent bond between the fructose residue and the enzyme.

Step 2 (Defructosylation): The fructosyl-enzyme intermediate is then resolved by an attack from a nucleophilic acceptor molecule. If the acceptor is a growing fructan chain, its terminal hydroxyl group attacks the anomeric carbon of the enzyme-bound fructose, transferring the fructosyl unit and elongating the chain. mdpi.com

A pivotal enzyme in the biosynthesis of inulin-type fructans is Sucrose:sucrose 1-fructosyltransferase (1-SST). It catalyzes the initial step by transferring a fructosyl group from one sucrose molecule (the donor) to the fructose moiety of a second sucrose molecule (the acceptor), forming the trisaccharide 1-kestose and releasing glucose. researchgate.netnih.gov Subsequent chain elongation is carried out by other enzymes like fructan:fructan 1-fructosyltransferase (1-FFT). mdpi.com Similarly, levansucrases synthesize levans by transferring fructosyl residues from sucrose to a growing levan (B1592505) chain, forming β(2→6) linkages. plos.orgnih.gov

| Enzyme | EC Number | Donor Substrate | Primary Acceptor | Key Product(s) | Linkage Formed |

|---|---|---|---|---|---|

| Sucrose:sucrose 1-fructosyltransferase (1-SST) | 2.4.1.99 | Sucrose | Sucrose | 1-Kestose, Glucose | β(2→1) |

| Levansucrase | 2.4.1.10 | Sucrose | Growing levan chain | Levan, Glucose | β(2→6) |

| Fructan:fructan 1-fructosyltransferase (1-FFT) | 2.4.1.100 | Fructan (n≥3) | Fructan (n≥3) | Elongated fructan | β(2→1) |

| Sucrose:fructan 6-fructosyltransferase (6-SFT) | 2.4.1.10 | Sucrose | Fructan | Elongated fructan (Phlein type) | β(2→6) |

Enzymatic Degradation Pathways of Fructose-Containing Polysaccharides

The enzymatic degradation of polysaccharides containing β-D-fructofuranose primarily concerns fructans, which are polymers of fructose. The most common fructans are inulin, characterized by β(2→1) glycosidic linkages, and levan, which consists of β(2→6) linkages. nih.govoup.com These polymers are broken down by a class of enzymes known as fructanases or fructan hydrolases, which belong to the glycoside hydrolase family 32 (GH32). fodzyme.comnih.gov These enzymes catalyze the hydrolysis of the fructosidic bonds.

It is important to note that while "straw cellulose (B213188) degradation" is an example of polysaccharide breakdown, it is not a direct pathway involving fructose. Straw is composed mainly of cellulose, hemicellulose, and lignin. Cellulose is a polymer of glucose linked by β(1→4) glycosidic bonds, and its degradation is carried out by cellulases. Therefore, the relevant pathways for β-D-fructofuranose are those that degrade fructans.

The degradation of fructans can be categorized based on the specific substrate and the mode of action of the enzyme:

Inulinases (EC 3.2.1.7): These enzymes specialize in the hydrolysis of the β(2→1) linkages in inulin. nih.govwikipedia.org They are further classified by their mode of action:

Exo-inulinases (EC 3.2.1.80): These enzymes act on the non-reducing terminus of the inulin chain, cleaving off terminal fructose units one at a time. nih.govresearchgate.netnih.gov The primary product of this action is free fructose.

Endo-inulinases (EC 3.2.1.7): These enzymes cleave internal glycosidic bonds within the inulin chain at random, producing a mixture of fructooligosaccharides (FOS) of varying lengths. nih.govresearchgate.net

Levanases (EC 3.2.1.65): These enzymes are specific for the β(2→6) linkages found in levan. wikipedia.org Similar to inulinases, they can exhibit different modes of action:

Exo-levanases: Cleave terminal fructose residues from the levan polymer.

Endo-levanases: Hydrolyze internal β(2→6) linkages, breaking the polymer into smaller levan-oligosaccharides. nih.gov

The hydrolytic mechanism involves the use of a water molecule to break the glycosidic bond, releasing shorter oligosaccharides and/or monosaccharides. wikipedia.org Microbial sources, including various species of fungi (e.g., Aspergillus) and bacteria (e.g., Bacillus), are major producers of industrial inulinases and levanases. researchgate.netnih.govnih.gov

| Enzyme Class | EC Number | Substrate | Mode of Action | Primary Product(s) |

|---|---|---|---|---|

| Exo-inulinase | 3.2.1.80 | Inulin | Cleaves terminal fructose units | Fructose |

| Endo-inulinase | 3.2.1.7 | Inulin | Cleaves internal β(2→1) bonds randomly | Fructooligosaccharides (FOS) |

| Endo-levanase | 3.2.1.65 | Levan | Cleaves internal β(2→6) bonds randomly | Levan-oligosaccharides |

| Exo-levanase | N/A | Levan | Cleaves terminal fructose units | Fructose |

Computational Chemistry and Molecular Modeling of β D Fructofuranose Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of β-D-fructofuranose by solving the electronic Schrödinger equation. These methods offer detailed insights into the molecule's geometry, electronic structure, and relative energies of its various forms.

Geometry Optimization and Electronic Structure Analysis of Fructofuranose Conformers

The flexibility of the furanose ring means that β-D-fructofuranose can adopt several different non-planar conformations, often described by pseudorotation. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock), are employed to perform geometry optimizations to find the lowest energy structures of these conformers.

Determination of Relative Electronic and Gibbs Free Energies of Anomers and Conformers

In solution, fructose (B13574) exists as an equilibrium mixture of several isomers (tautomers), including the furanose and pyranose ring forms, each with α and β anomers. colostate.edu Computational methods are crucial for determining the relative stabilities of these different forms. By calculating the electronic energies and correcting for zero-point vibrational energy, thermal energy, and entropy, the relative Gibbs free energies can be obtained.

Studies have shown that for fructose in the gas phase, the β-pyranose form is significantly more stable than the furanose forms, largely due to a favorable network of intramolecular hydrogen bonds. nih.gov However, the relative energies can shift in a solvent environment. Computational docking studies have reported energy scores for different fructose anomers, providing insights into their relative populations when interacting with a protein. researchgate.net For example, the five lowest energy poses for β-D-fructofuranose and α-D-fructofuranose in a ligand-binding pocket have been calculated, highlighting the subtle energy differences that can influence binding preferences. researchgate.net

Table 1: Calculated Relative Energies of Fructose Isomers

| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| β-D-fructopyranose | 0.0 | MP2 | nih.gov |

| β-D-fructofuranose | >2.39 ( >10 kJ/mol) | MP2 | nih.gov |

| α-D-fructofuranose | Data not specified | DFT/B3LYP | colostate.edu |

Theoretical Studies on Hydrogen Bonding and Solvation Effects

Hydrogen bonding plays a paramount role in the structure and function of carbohydrates. In β-D-fructofuranose, a network of intramolecular hydrogen bonds between the hydroxyl groups significantly influences its conformational preferences. Quantum chemical calculations can precisely characterize these bonds, determining their lengths, angles, and energetic contributions.

Solvation profoundly impacts the behavior of β-D-fructofuranose. Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit solvent models like the Polarizable Continuum Model (PCM), are used to study these effects. Molecular dynamics (MD) simulations have shown that in aqueous solutions, intermolecular hydrogen bonds between the sugar's hydroxyl groups and water molecules are extensive. metu.edu.tr Studies on fructose-water-dimethylsulfoxide mixtures have revealed that the three hydroxyl groups on the furanose ring form stronger hydrogen bonds with the solvent compared to the other hydroxyls. nih.gov The competition between intramolecular and intermolecular hydrogen bonding governs the conformational equilibrium and the presentation of the molecule to its biological partners. nih.gov

Molecular Dynamics and Docking Simulations

While quantum chemistry excels at describing the intrinsic properties of a single molecule, molecular dynamics (MD) and docking simulations are the tools of choice for exploring the behavior of β-D-fructofuranose in a complex biological environment and its interactions with macromolecules over time.

Analysis of Ligand-Binding Pocket Interactions with Fructose Anomers

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. springernature.com This method is widely used to study how different fructose anomers, including β-D-fructofuranose, fit into the binding pockets of proteins.

These simulations score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. researchgate.net Docking studies have shown that both β-D-fructopyranose and β-D-fructofuranose can occupy binding sites, and their ring conformations often position hydrogen-bonding groups and hydrophobic surfaces in a similar manner. researchgate.net Analysis of the docked structures reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the sugar's hydroxyl groups and specific amino acid residues (e.g., Asp, Asn, Lys) within the binding pocket.

Elucidation of Carbohydrate-Protein Interaction Energies and Mechanisms

To gain a deeper understanding beyond the static picture provided by docking, molecular dynamics simulations are performed. MD simulations model the atomic-level movements of the protein-carbohydrate complex over time, providing insights into the dynamics and energetics of the interaction.

A notable example is the study of β-D-fructofuranose binding to human serum albumin (HSA). nih.gov Research combining MD simulations with quantum biochemistry analysis has been used to uncover the specific interaction energies between the sugar's atoms and the amino acid residues of HSA. nih.gov These simulations can reveal how the protein and ligand adapt to each other upon binding, the stability of the complex, and the role of water molecules in mediating the interaction.

Furthermore, advanced computational techniques can be used to calculate the theoretical binding free energies of these interactions. These calculations provide a quantitative measure of binding affinity. For instance, methods like thermodynamic integration or free energy perturbation can be applied to MD simulation trajectories to determine the ΔG of binding, which can then be compared with experimental values. Such studies have been performed for various protein-ligand systems, and while challenging, they offer the most rigorous theoretical assessment of binding strength. nih.govresearchgate.net

Table 2: Examples of Calculated Protein-Ligand Binding Energies

| Ligand | Protein | Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| PFOA | Human Serum Albumin | -8.0 | WHAM-umbrella sampling | researchgate.net |

| PFOS | Human Serum Albumin | -8.8 | WHAM-umbrella sampling | researchgate.net |

| Indomethacin | Human Serum Albumin | -8.6 | Molecular Docking | nih.gov |

| ZMP | Fructose 1,6-bisphosphatase | -1.7 (relative ΔΔG) | Free Energy Perturbation | researchgate.net |

Compound Index

Computational Design and Analysis of Selective Monosaccharide Receptors

The selective recognition of monosaccharides by synthetic hosts is a significant challenge in supramolecular chemistry, primarily due to the subtle structural similarities among various sugars and their strong hydration in aqueous environments. Computational chemistry and molecular modeling have emerged as indispensable tools to accelerate the discovery and to deepen the understanding of these recognition processes. By combining techniques like dynamic combinatorial chemistry (DCC) with computational modeling, researchers can efficiently screen libraries of potential receptors and elucidate the binding mechanisms at a molecular level. nih.govresearchgate.net

A notable example involves the discovery of a minimalistic receptor, N-benzyl-L-phenylalanine (denoted as 1F), which exhibits considerable affinity and remarkable selectivity for fructose over other common monosaccharides like glucose, mannose, and galactose. nih.gov Molecular modeling studies were crucial in understanding the binding between the anionic carboxylate form of 1F and different isomers of D-fructose. These computational analyses focused on the complexes formed with β-fructopyranose and β-D-fructofuranose, which together account for over 90% of fructose isomers in water. nih.govwikipedia.org The calculations revealed the optimized structures of these complexes and quantified their binding energies, providing insight into the nature of the non-covalent interactions, such as hydrogen bonds, that govern the recognition process. nih.govresearchgate.net

| Complex | Computed Relative Overall Energy (ΔErel) (kcal mol-1) | Binding Energy (ΔEbind) (kcal mol-1) | Solvation Energy (ΔEsolv) (kcal mol-1) |

| [1F - β-fructopyranose] | 0.0 | -31.9 | -19.9 |

| [1F - β-fructofuranose] | 1.9 | -29.0 | -18.9 |

| Data sourced from molecular modeling studies on the complexes formed between receptor 1F and fructose isomers. nih.govresearchgate.net |

In another application, computational docking has been employed to investigate the binding of D-fructose anomers to the insect taste receptor BmGr9. nih.gov This receptor is selectively activated by D-fructose. To determine which of the five interconverting forms of D-fructose is preferentially bound, docking simulations were performed. The results indicated that the β-D-fructofuranose and β-fructopyranose forms docked with the most favorable energy scores, suggesting they are the most likely anomers to bind to the receptor. nih.govresearchgate.net This computational approach provides a powerful method for analyzing the specificity of biological receptors for particular sugar isomers.

| D-Fructose Anomer | Lowest Energy Score (kcal mol-1) |

| β-D-fructofuranose | -5.7 |

| β-D-fructopyranose | -5.7 |

| α-D-fructofuranose | -5.0 |

| Docking scores calculated using AutoDock Vina for fructose conformers in the BmGr9 receptor binding pocket. nih.gov |

These examples highlight the critical role of computational modeling in both the de novo design of artificial receptors and the detailed analysis of natural receptor-monosaccharide interactions, paving the way for the development of new sensors and diagnostic tools.

Theoretical Studies on Reaction Mechanisms Involving Fructose (e.g., fructose dehydration pathways)

Theoretical studies, particularly those employing computational chemistry, have been fundamental in elucidating the complex reaction mechanisms of fructose, such as its acid-catalyzed dehydration to form 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov 5-HMF is a valuable platform chemical, and understanding its formation pathway from fructose is key to optimizing its production from biomass.

Initially, reaction mechanisms involving acyclic intermediates like 1,2-enediol and 3-deoxyhexosulose were proposed for fructose dehydration. nih.gov However, theoretical calculations and reaction simulations have provided strong evidence against these acyclic pathways. Computational studies revealed that reaction mechanisms proceeding through acyclic intermediates involve very high activation barriers, making them kinetically unfavorable. nih.gov

Instead, current theoretical models strongly support reaction pathways that proceed through cyclic fructofuranosyl intermediates. nih.gov Several key experimental observations are rationalized by these computational findings:

Deuterium (B1214612) Labeling Studies: When the dehydration of D-fructose is performed in deuterated water (D₂O), no deuterium is incorporated into the resulting 5-HMF. This outcome is inconsistent with acyclic pathways, which would involve deuterium incorporation, but is perfectly explained by a cyclic mechanism. nih.gov

Sucrose (B13894) Dehydration: The yield of 5-HMF from the fructofuranosyl unit of sucrose is significantly higher than that from free fructose under similar conditions. This suggests that starting with the furanose ring already formed facilitates the dehydration process. nih.gov

Intermediate Analysis: During fructose dehydration in solvents like DMSO, the only major products observed alongside 5-HMF are cyclic species such as 2,6-anhydro-beta-d-fructofuranose and fructose dianhydrides, further cementing the role of cyclic intermediates. nih.gov

Computational studies have thus been instrumental in shifting the mechanistic understanding from open-chain to cyclic pathways for fructose dehydration. These theoretical investigations allow for the mapping of complex reaction networks, the calculation of energy barriers for different steps, and the identification of key intermediates, providing a rational basis for designing more efficient catalytic systems for converting fructose into valuable furan (B31954) derivatives. nih.gov

Role in Glycosidic Bond Formation and Stability

The structure of β-D-fructofuranose is fundamental to its role in forming glycosidic bonds, which are the linkages that connect monosaccharides to form larger carbohydrate structures.

Biosynthesis of Disaccharides and Oligosaccharides (e.g., sucrose formation via (1→2) glycosidic linkage)

A prime example of the importance of β-D-fructofuranose is in the biosynthesis of sucrose. Sucrose, a common disaccharide, is composed of α-D-glucose and β-D-fructofuranose linked by an α-1,β-2-glycosidic bond. libretexts.orgunacademy.com This linkage is formed between the anomeric carbon of glucose (C1) and the anomeric carbon of fructose (C2). wikipedia.org The biosynthesis of sucrose is catalyzed by the enzyme sucrose-6-phosphate (B12958860) synthase, which utilizes UDP-glucose and fructose 6-phosphate as precursors. wikipedia.org

The β-D-fructofuranose form is specifically incorporated into sucrose. wikipedia.org This disaccharide is a major product of photosynthesis and serves as a primary mode of energy storage and transport in many plants, algae, and cyanobacteria. wikipedia.org

Beta-D-fructofuranosidases are enzymes that can both hydrolyze sucrose and synthesize fructooligosaccharides (FOS) through transfructosylation. semanticscholar.orgnih.gov In this process, a fructosyl group is transferred from sucrose to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain. semanticscholar.org Some of these enzymes are capable of producing neo-fructooligosaccharides (neo-FOS). nih.gov

| Disaccharide/Oligosaccharide | Monosaccharide Units | Glycosidic Linkage |

| Sucrose | α-D-glucose, β-D-fructofuranose | α-1,β-2 |

| 1-Kestose (B104855) | 1 glucose, 2 fructose | β-(2→1) and α-(1→2) |

| Nystose | 1 glucose, 3 fructose | β-(2→1) and α-(1→2) |

| Fructooligosaccharides (FOS) | Primarily fructose units with a terminal glucose | β-(2→1) |

Influence of Anomeric Configuration on Glycosidic Linkage Properties

The anomeric configuration of the monosaccharides involved in a glycosidic bond significantly influences the three-dimensional structure and, consequently, the properties of the resulting oligosaccharide. nih.gov The specific α-1,β-2 linkage in sucrose, involving the anomeric carbons of both glucose and β-D-fructofuranose, results in a non-reducing sugar. libretexts.orgwikipedia.org This is because the anomeric hydroxyl groups of both monosaccharide units are involved in the glycosidic bond, preventing the ring from opening to expose a reactive aldehyde or ketone group. wikipedia.org This stability prevents sucrose from spontaneously reacting with other macromolecules in cells. wikipedia.org

Interactions with Biomacromolecules

The interaction of β-D-fructofuranose with proteins and its role as a metabolic intermediate are crucial for cellular function.

Carbohydrate-Protein Recognition Mechanisms (e.g., CH-π stacking interactions with aromatic residues like adenine)

Carbohydrate-protein interactions are fundamental to many biological processes. These interactions are often mediated by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov A significant and often overlooked interaction is the CH-π stacking interaction, which occurs between the C-H bonds of the carbohydrate and the electron-rich π-system of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine. researchgate.netmdpi.comnih.gov

These CH-π interactions contribute significantly to the binding affinity and specificity of carbohydrate-binding proteins. researchgate.netchemrxiv.org The geometry of the interaction, where the sugar stacks against the aromatic ring, is a common feature in lectins, enzymes, and carbohydrate transporters. researchgate.netmdpi.com Computational and experimental studies have shown that these interactions are primarily driven by dispersion forces, with some contribution from electrostatics. mdpi.com The specific arrangement of C-H bonds on the surface of β-D-fructofuranose can facilitate these stacking interactions with aromatic residues in a protein's binding site. nih.gov

Involvement in Metabolic Intermediate Forms (e.g., hexose (B10828440) phosphates, fructose-1,6-bisphosphate)

Beta-D-fructofuranose and its phosphorylated derivatives are key intermediates in central metabolic pathways, most notably glycolysis. After entering the cell, fructose is phosphorylated to form fructose 6-phosphate. This is then further phosphorylated to produce fructose-1,6-bisphosphate, a critical regulatory point in glycolysis. khanacademy.orgwikipedia.org

Fructose-1,6-bisphosphate is an important allosteric regulator of several enzymes in both glycolysis and gluconeogenesis. nih.govnih.gov It activates pyruvate kinase, a key enzyme in the later stages of glycolysis, and its levels are tightly controlled to manage the flow of metabolites through these pathways. wikipedia.org The β-D-form of fructose-1,6-bisphosphate is the biologically active isomer. wikipedia.org

| Metabolic Intermediate | Pathway(s) | Key Role |

| Fructose 6-phosphate | Glycolysis, Gluconeogenesis, Pentose (B10789219) Phosphate (B84403) Pathway | Precursor to fructose-1,6-bisphosphate; interconversion with glucose 6-phosphate. |

| Fructose-1,6-bisphosphate | Glycolysis, Gluconeogenesis | Allosteric activator of pyruvate kinase; committed step in glycolysis. khanacademy.orgwikipedia.orgnih.gov |

Occurrence and Functional Significance in Non-Human Biological Systems

Beta-D-fructofuranose is not only significant in human biology but is also widespread in other organisms, particularly plants and microbes.

In plants, as a component of sucrose, it is the primary form in which carbon is transported from photosynthetic tissues to non-photosynthetic tissues, such as roots and fruits, to provide energy and carbon skeletons for growth and storage. wikipedia.org Many plants, including fruits like pineapple and apricot, store significant amounts of energy as sucrose. wikipedia.org

Role in Plant Metabolism and Development

Beta-D-fructofuranose, a structural isomer of fructose, plays a pivotal role in the metabolic and developmental processes of plants. It is a key component of sucrose, the primary sugar transported through the phloem from photosynthetic source tissues to non-photosynthetic sink tissues. The breakdown of sucrose into glucose and fructose is catalyzed by the enzyme β-D-fructofuranosidase, also known as invertase. This process is crucial for providing energy and carbon skeletons for various metabolic pathways essential for plant growth and development.

There are different isoforms of β-D-fructofuranosidase in plants, each with distinct biochemical properties and subcellular locations, suggesting they are products of different genes. These isoforms are integral to managing sucrose levels and are commonly found in maturing tissues of developing fruits, leaves, and roots, indicating their close involvement in nutrient transport. The activity of β-D-fructofuranosidase is correlated with cell division, the development of storage organs, and plant defense responses. For instance, higher activity of this enzyme has been observed in the phloem and epidermis compared to the mesophyll tissue in leaves.

Beyond its role as an energy source, fructose, which can exist in the beta-D-fructofuranose form, also functions as a signaling molecule in plants. Fructose signaling can modulate early seedling development, including the inhibition of hypocotyl and root growth, and the repression of cotyledon expansion and chlorophyll accumulation at high concentrations. This signaling role is independent of its metabolic activity in sucrose metabolism and interacts with hormonal pathways involving abscisic acid (ABA) and ethylene.

Fructans, which are polymers of fructose, serve as significant carbohydrate reserves in approximately 15% of higher plants. These molecules are synthesized from sucrose in the vacuole and play a role in conferring tolerance to abiotic stresses such as cold and drought. Fructose and its phosphorylated derivatives, like fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate, have been shown to possess antioxidant properties, scavenging superoxide radicals and contributing to the plant's defense against cold-induced oxidative stress.

The phosphorylation of fructose is a critical step for its entry into metabolic pathways. This is carried out by two main enzymes: hexokinase (HXK) and fructokinase (FRK). While HXK can phosphorylate both glucose and fructose, FRK is specific to fructose. These enzymes are essential for all aspects of plant metabolism and development, and they play central roles in regulating sugar metabolism.

| Enzyme | Substrate(s) | Location | Function |

| β-D-fructofuranosidase (Invertase) | Sucrose | Vacuole, Cytoplasm, Cell wall, Membrane-bound | Sucrose hydrolysis, nutrient transport, energy production |

| Fructokinase (FRK) | Fructose | Various tissues | Fructose phosphorylation, allocation of sugar for vascular development |

| Hexokinase (HXK) | Glucose, Fructose, Mannose, Glucosamine | Various tissues | Hexose phosphorylation, coordination of sugar production with nutrient uptake |

Presence and Function in Microorganisms (e.g., Daphnia pulex, Ruellia patula, Detarium microcarpum)

Beta-D-fructofuranose has been identified in a variety of organisms, including the freshwater crustacean Daphnia pulex and the plants Ruellia patula and Detarium microcarpum. While its presence is confirmed, the specific functions can be inferred from the broader physiological and metabolic contexts of these organisms.

Daphnia pulex

In Daphnia pulex, a key zooplankton species in freshwater ecosystems, carbohydrates are a crucial energy source. While the specific role of beta-D-fructofuranose is not detailed, the metabolism of sugars is vital for its survival and reproduction. Studies have shown that Daphnia can be stimulated by the addition of sucrose, which is composed of glucose and beta-D-fructofuranose, leading to an increase in the production of bacteria and yeasts that serve as their food. During periods of starvation, Daphnia pulex utilizes its carbohydrate stores first, before turning to lipid and protein reserves. This indicates the central role of sugars in their energy metabolism. The presence of enzymes like beta-mannosidase in Daphnia pulex suggests a complex carbohydrate metabolism machinery capable of processing various glycans.

Ruellia patula

Ruellia patula is a medicinal plant known for its rich phytochemical composition. While specific studies on the function of beta-D-fructofuranose in this plant are scarce, the presence of various flavonoid glycosides, lignans, and phenolic glycosides points towards a complex carbohydrate metabolism. Fructose, in its various forms, would serve as a precursor for the synthesis of these secondary metabolites, which are important for the plant's defense and interaction with the environment. The plant is used in traditional medicine for various ailments, and its extracts have shown multiple pharmacological activities, which are attributed to its diverse chemical constituents derived from primary carbohydrate metabolism.

Detarium microcarpum

Detarium microcarpum, a tree native to Africa, has been analyzed for its carbohydrate content, revealing the presence of sucrose, D-glucose, and D-fructose in its bark extract. The fruit pulp is also rich in carbohydrates. These sugars, including the beta-D-fructofuranose moiety within sucrose and as free fructose, serve as primary energy sources for the plant's growth and development. Furthermore, these carbohydrates are likely precursors for the synthesis of a wide range of secondary metabolites with medicinal properties that have been identified in the plant, such as terpenoids and flavonoids. The high concentration of sugars in the fruit pulp also makes it a valuable nutritional resource.

| Organism | Known Presence of Fructose/Derivatives | Inferred Function |

| Daphnia pulex | Confirmed presence of beta-D-fructofuranose | Primary energy source, component of diet (via sucrose) |

| Ruellia patula | Confirmed presence of beta-D-fructofuranose | Precursor for secondary metabolite synthesis, energy source |

| Detarium microcarpum | Sucrose, D-glucose, and D-fructose identified in bark and fruit | Primary energy source, precursor for medicinal compounds, nutritional component of fruit |

Participation in Microbial Glycan Degradation and Synthesis

Beta-D-fructofuranose is a central molecule in the microbial metabolism of glycans, particularly in the degradation of sucrose and the synthesis of fructans and fructooligosaccharides (FOS). These processes are primarily mediated by two key classes of enzymes: β-fructofuranosidases (invertases) and fructosyltransferases.

Microbial Degradation of Sucrose

Microorganisms, including a wide range of bacteria and fungi, utilize β-fructofuranosidases to hydrolyze sucrose. This enzyme cleaves the glycosidic bond between the glucose and fructose units of sucrose, releasing D-glucose and D-fructose. The released fructose is in the beta-D-fructofuranose form. These monosaccharides can then be readily assimilated by the microorganisms and enter into their central metabolic pathways, such as glycolysis, to generate energy and metabolic intermediates. Fungal invertases, for example from Aspergillus species, are well-characterized and are known to efficiently catalyze this reaction.

Microbial Synthesis of Fructans and Fructooligosaccharides (FOS)

Many microorganisms also possess fructosyltransferases, enzymes that can synthesize fructans and FOS from sucrose. These enzymes catalyze the transfer of the fructosyl group (beta-D-fructofuranose) from a donor sucrose molecule to an acceptor molecule. If the acceptor is another sucrose molecule, a short-chain FOS like 1-kestose is formed. Repeated transfers lead to the formation of longer-chain fructans.

Bacterial fructosyltransferases are involved in the biosynthesis of fructans like levan (B1592505) and inulin (B196767). These polymers can confer resistance to environmental stress, aid in nutrient assimilation, and play a role in biofilm formation and virulence. For instance, Streptococcus mutans, a bacterium implicated in dental caries, utilizes fructosyltransferase to synthesize fructans from sucrose, which contributes to the formation of dental plaque.

Fungal β-fructofuranosidases can also exhibit transfructosylating activity, leading to the synthesis of FOS. These FOS are considered prebiotics as they can stimulate the growth of beneficial gut bacteria. The yeast Xanthophyllomyces dendrorhous produces a β-fructofuranosidase that not only hydrolyzes sucrose but also synthesizes neo-FOS, which have potential applications in the food industry.

The synthesis and degradation of fructans are crucial for the survival and ecological niche adaptation of many microorganisms. The balance between the hydrolytic and transfructosylating activities of these enzymes is often regulated by substrate concentration and other environmental factors.

| Enzyme Class | Primary Reaction | Substrate(s) | Product(s) | Microbial Examples |

| β-Fructofuranosidase (Invertase) | Hydrolysis | Sucrose | D-Glucose, D-Fructose | Aspergillus niger, Saccharomyces cerevisiae |

| Fructosyltransferase | Transfructosylation | Sucrose (donor), Sucrose or Fructan (acceptor) | Fructooligosaccharides (FOS), Fructans | Bacillus subtilis, Streptococcus mutans, Xanthophyllomyces dendrorhous |

Q & A

Q. How does β-D-fructofuranose participate in central metabolic pathways?

- Methodological Answer : β-D-fructofuranose 6-phosphate is a key intermediate in glycolysis and the pentose phosphate pathway. Enzymatic assays (e.g., using glutamine:fructose-6-phosphate amidotransferase) can track its conversion to L-glutamate or fructose 1,6-bisphosphate. Isotopic labeling (e.g., -glucose tracing) coupled with LC-MS/MS quantifies flux through competing pathways .

Q. What analytical techniques are suitable for distinguishing β-D-fructofuranose derivatives from other carbohydrates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with refractive index or mass spectrometry detection separates fructofuranose derivatives (e.g., phosphorylated forms). Enzymatic cleavage assays using β-fructofuranosidase can confirm glycosidic bond specificity. Comparative NMR analysis (e.g., and chemical shifts) differentiates β-D-fructofuranose from α-anomers or open-chain forms .

Advanced Research Questions

Q. How do ring-puckering dynamics of β-D-fructofuranose influence its biochemical reactivity?

- Methodological Answer : Puckering coordinates (amplitude and phase angle ) derived from X-ray crystallography or computational models (e.g., Cremer-Pople parameters) quantify conformational flexibility. For example, β-D-fructofuranose adopts or conformers, which affect substrate binding in enzymes like glutaminase. Free energy calculations (MD simulations) predict transition states between conformers .

Q. What mechanistic insights explain the dual catalytic activity of enzymes processing β-D-fructofuranose 6-phosphate?

- Methodological Answer : Structural biology techniques (cryo-EM, X-ray crystallography) reveal active-site residues in enzymes like glutamine:fructose-6-phosphate amidotransferase. Site-directed mutagenesis (e.g., alanine scanning) identifies critical residues for amidotransferase vs. hydrolase activity. Kinetic isotope effect (KIE) studies differentiate rate-limiting steps in multi-substrate reactions .

Q. How can metabolic engineering optimize β-D-fructofuranose-derived pathways for bioproduction?

- Methodological Answer : Genome-scale metabolic models (e.g., using BiGG or KEGG databases) identify bottlenecks in pathways like 1,3-propanediol biosynthesis. CRISPR-Cas9 knockout/knock-in strategies modulate flux through competing branches (e.g., redirecting fructose 1,6-bisphosphate to acetyl-CoA). Fermentation profiling under controlled carbon/nitrogen ratios validates pathway efficiency .

Q. How should researchers resolve contradictions in pathway annotation for β-D-fructofuranose metabolism?

- Methodological Answer : Discrepancies in pathway databases (e.g., BioCyc vs. KEGG) require orthogonal validation via gene knockout phenotyping and metabolomic profiling. For example, conflicting annotations for β-D-fructofuranose 2-phosphate utilization can be resolved by heterologous expression of candidate enzymes in E. coli followed by NMR analysis .

Q. What challenges arise in synthesizing β-D-fructofuranose-containing glycoconjugates for structural studies?

- Methodological Answer : Protecting group strategies (e.g., acetylation of ribose hydroxyls) prevent undesired side reactions during glycosylation. Chemoenzymatic synthesis using engineered glycosyltransferases improves regioselectivity. Purification challenges (e.g., anomeric separation) are addressed via reverse-phase HPLC or size-exclusion chromatography .

Methodological Best Practices

Q. How should researchers report structural data for β-D-fructofuranose derivatives in publications?

- Methodological Answer : Follow IUPAC guidelines for carbohydrate nomenclature and the Beilstein Journal’s standards for experimental reporting. Include crystallographic data (CCDC accession numbers), NMR spectra (peak assignments, coupling constants), and computational details (force fields, convergence criteria). Use tables to compare experimental vs. calculated puckering parameters .

Q. What frameworks ensure robust experimental design in β-D-fructofuranose-related studies?

- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies. For example:

- Population : In vitro enzyme systems.

- Intervention : Substrate analogs (e.g., 2-deoxy-β-D-fructofuranose).

- Outcome : Kinetic parameters (, ) and structural changes.

Use the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.